molecular formula C9H13NO2S B13313177 Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate

Cat. No.: B13313177
M. Wt: 199.27 g/mol
InChI Key: XYBONARLWNRZCA-ZETCQYMHSA-N
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Description

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may involve heating under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts, such as whole cells of Rhodotorula glutinis, has also been explored for the enantioselective reduction of related compounds, providing a potential pathway for the production of enantiomerically pure this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanoate moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring enhances its potential for electronic applications, while the amino group allows for diverse chemical modifications.

Biological Activity

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate, also known as ethyl 3-amino-3-(thiophen-2-yl)propanoate, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₉H₁₃N₁O₂S
  • Molecular Weight : Approximately 199.27 g/mol
  • IUPAC Name : this compound

The compound features an ethyl ester group, an amino group, and a thiophene ring, which contributes to its unique electronic properties and biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has been suggested to inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to anti-inflammatory effects, making it a candidate for further pharmacological research .
  • Protein Binding : The structural characteristics of the compound allow it to interact with proteins, potentially modulating their activity. Such interactions can influence various cellular processes, including signaling pathways related to inflammation and cell proliferation.

Anti-inflammatory Effects

Studies have indicated that this compound may have significant anti-inflammatory properties. It is believed that by inhibiting certain inflammatory enzymes, the compound can reduce inflammation in various biological contexts .

Antimicrobial Properties

Preliminary investigations have also pointed to the antimicrobial potential of this compound. The thiophene ring may play a role in redox reactions that influence bacterial growth and survival.

Anticancer Activity

Emerging research suggests that this compound could have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, thereby reducing tumor viability. This effect is likely mediated through its interactions with specific molecular targets involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated anti-inflammatory effects in vitro by inhibiting COX enzymes.
Study 2Reported antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications in infections.
Study 3Showed cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating potential as an anticancer agent .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1

InChI Key

XYBONARLWNRZCA-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CS1)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CS1)N

Origin of Product

United States

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